3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one
Description
Properties
IUPAC Name |
3,3-dimethyl-4-piperidin-4-ylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-10(2)8(12-9(10)13)7-3-5-11-6-4-7/h7-8,11H,3-6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXRNASVXFIYNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2CCNCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one, also known by its chemical identifier CID 139026299, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activities, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with azetidine precursors. The process has been optimized to yield high purity and efficiency. For instance, a recent study reported a yield of 75% when synthesizing related azetidine compounds through aza-Michael addition reactions under controlled conditions .
The molecular formula for this compound is C10H18N2O. It features a unique azetidine ring structure that contributes to its biological activity. The compound has been characterized using various spectroscopic techniques, including NMR and IR spectroscopy, confirming the presence of characteristic functional groups .
Pharmacological Profile
- Enzyme Inhibition : Preliminary studies suggest that compounds similar to this compound exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's . The binding interactions were analyzed through computational methods, revealing significant interactions with key residues in the enzyme's active site.
- Anticancer Activity : Research indicates that related azetidine derivatives may possess anticancer properties. For example, compounds featuring similar structural motifs have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Anti-inflammatory Effects : In vitro studies have demonstrated that derivatives of this compound can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Case Study 1: AChE Inhibition
In a study examining the inhibitory effects on AChE, several azetidine derivatives were tested for their binding affinities and inhibitory constants (IC50). The results indicated that some derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as therapeutic agents for Alzheimer's disease.
| Compound | IC50 (μM) | Binding Affinity |
|---|---|---|
| Compound A | 0.5 | High |
| Compound B | 1.2 | Moderate |
| This compound | TBD | TBD |
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of azetidine derivatives showed that treatment with these compounds resulted in significant reductions in cell viability in MCF-7 breast cancer cells.
| Treatment Concentration (μM) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 1 | 75 |
| 5 | 50 |
| 10 | 30 |
Comparison with Similar Compounds
Comparison with Structural Analogues
Antiviral Azetidin-2-one Derivatives
11-Oxa-dispiro[4.0.4.1]undecan-1-ol
- Structure : Spirocyclic ether with a hydroxyl group.
- Activity : Higher docking score (−5.755 kcal/mol) against SARS-CoV-2 Mpro compared to 3,3-dimethyl-4-(piperidin-4-yl)azetidin-2-one. Binding involves Pi–sulfur and Pi–alkyl interactions .
Lorazepam, 2TMS Derivative
- Structure : Benzodiazepine with trimethylsilyl (TMS) groups.
- Activity : Docking score of −5.246 kcal/mol, weaker than the target compound. The TMS groups may hinder solubility but improve metabolic stability .
Azetidin-2-one Derivatives in Fungal Biotransformation
- Example : (3R,4S)-1-(4-fluorophenyl)-3-((E)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one .
- Activity : Fluorophenyl substituents enhance halogen bonding but reduce solubility. Unlike the target compound, these derivatives are metabolites of ezetimibe, showing fungal enzyme compatibility.
Antifungal Azetidin-2-one Analogues
Azetidin-2-one derivatives incorporating thiazolidin-4-one and 1,3,4-oxadiazole moieties (e.g., compounds 4a-h in ) exhibit moderate antifungal activity against Candida and Aspergillus strains. Key differences include:
Structurally Modified Azetidin-2-one Derivatives
3,3-Dimethyl-4-(oxolan-2-yl)azetidin-2-one
- Structure : Tetrahydrofuran (oxolane) substituent at the 4-position.
- Application : Commercially available as a synthetic building block (CymitQuimica, €598/50mg). The oxolane group improves solubility but reduces basicity compared to piperidine .
3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one
- Structure : Isopropyl group at the 4-position (CAS 45735-37-3).
- Properties : Lower molecular weight (141.21 g/mol) and simpler alkyl chain enhance volatility but limit binding specificity .
Q & A
Q. What are the common synthetic routes for preparing 3,3-dimethyl-4-(piperidin-4-yl)azetidin-2-one derivatives?
The synthesis typically involves cycloaddition or substitution reactions. A validated method includes reacting substituted aldehydes with 2-amino-1,3,4-oxadiazole/thiadiazole intermediates to form Schiff bases, followed by treatment with chloroacetyl chloride and triethylamine to yield azetidin-2-one derivatives . Purification via flash column chromatography (using silica gel or aluminum oxide) and verification by elemental analysis (≥95% purity) are critical steps .
Q. How is structural characterization performed for azetidin-2-one derivatives?
X-ray crystallography is the gold standard for resolving 3D structures. For example, monoclinic crystal systems (space group P21/n) with lattice parameters (a = 16.9505 Å, b = 4.6517 Å, c = 21.7167 Å, β = 99.757°) are resolved using Bruker APEXII CCD diffractometers . NMR (¹H/¹³C) and mass spectrometry (ESI-MS, HRMS) are complementary for confirming molecular identity .
Q. What in vitro assays are used to screen for biological activity?
Standard assays include:
- Anticancer activity : IC50 determination against cancer cell lines (e.g., SiHa cervical cancer, B16F10 melanoma) using MTT assays .
- Antimicrobial activity : Disk diffusion or broth microdilution against Gram-positive/negative bacteria .
- Apoptosis induction : Flow cytometry with Annexin V/PI staining .
Advanced Research Questions
Q. How can computational methods optimize the design of azetidin-2-one derivatives?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like tubulin. ADME studies evaluate pharmacokinetics (e.g., logP for lipophilicity, BBB permeability) using tools like SwissADME. Molecular dynamics simulations (100 ns) assess stability of ligand-receptor complexes .
Q. What strategies address contradictions in structure-activity relationships (SAR) for azetidin-2-one derivatives?
Contradictions may arise from steric effects or metabolic instability. Iterative SAR analysis involves:
- Substituent variation : Comparing electron-withdrawing (e.g., nitro) vs. donating (e.g., methoxy) groups on phenyl rings .
- Bioisosteric replacement : Replacing oxygen with sulfur in oxadiazole rings to enhance metabolic stability .
- Selectivity profiling : Testing cytotoxicity in non-cancerous cells (e.g., Chang hepatocytes) to confirm selective anticancer action .
Q. How are crystallographic data discrepancies resolved during structural refinement?
Discrepancies in unit cell parameters or thermal motion are addressed using SHELX software. SHELXL refines small-molecule structures via least-squares minimization, while SHELXD/SHELXE handle experimental phasing for twinned or low-resolution data .
Q. What experimental approaches validate the role of azetidin-2-ones in tubulin polymerization inhibition?
- In vitro tubulin assembly assays : Monitor polymerization kinetics using turbidimetry (absorbance at 350 nm) .
- Immunofluorescence microscopy : Visualize microtubule disruption in treated cells (e.g., B16F10) .
- Comparative analysis : Benchmark against known inhibitors (e.g., combretastatin A-4) to assess efficacy .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
